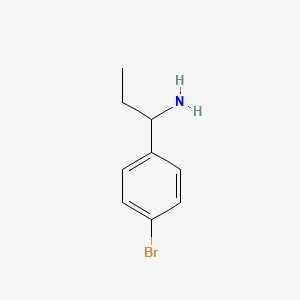

1-(4-Bromophenyl)propan-1-amine

Beschreibung

Significance of Aryl-Substituted Amines in Organic Synthesis and Medicinal Chemistry

Aryl-substituted amines are a cornerstone of modern organic and medicinal chemistry. The amine group is a key functional group found in a vast number of natural products, pharmaceuticals, and agrochemicals. Its basicity and nucleophilicity allow it to participate in a wide range of chemical reactions and to form crucial interactions with biological targets like receptors and enzymes.

In organic synthesis, these amines are indispensable building blocks. nih.gov Their reactivity enables the construction of complex molecular architectures through reactions such as amide bond formation, alkylation, and transition metal-catalyzed cross-coupling reactions. nih.gov Chiral α-aryl amines, in particular, are of immense importance as they serve as precursors to enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. dntb.gov.uabiosynth.com It is estimated that approximately 40% of chiral drugs on the market contain a chiral amine as a core structural element. nih.gov

The "aryl" portion of the molecule provides a scaffold that can be readily modified to fine-tune a compound's physical, chemical, and biological properties. Substituents on the aromatic ring can alter a molecule's electronics, lipophilicity, and metabolic stability, which are key parameters in drug design.

Historical Context of Brominated Organic Compounds in Scientific Inquiry

Brominated organic compounds, or organobromides, have a rich history in scientific research. Initially identified in the 19th century, their applications have evolved significantly. The first medical use of bromine was in 1835, and bromide salts were later used widely as sedatives and antiepileptics due to the inhibitory effects of the bromide ion on the central nervous system. acs.org

In modern chemistry, the bromine atom is often incorporated into molecules for several strategic reasons. Its size and polarizability can lead to the formation of halogen bonds, which are non-covalent interactions that can influence a drug's binding affinity to its target. The introduction of bromine can also enhance the therapeutic activity and metabolic profile of a drug candidate. researchgate.net

Furthermore, the carbon-bromine bond is a versatile functional handle in organic synthesis. It is reactive enough to participate in a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. youtube.com This allows chemists to readily connect the brominated aryl group to other molecular fragments, building complexity from simpler precursors. Nature also utilizes bromine, with over 1600 different organobromine compounds identified from marine organisms, many of which exhibit potent biological activities. youtube.com

Overview of Research Trajectories for 1-(4-Bromophenyl)propan-1-amine and Related Structural Analogues

Research involving this compound primarily revolves around its synthesis and its use as a synthetic intermediate. As a chiral primary amine, a significant focus has been on developing enantioselective methods to produce it in high optical purity.

The most common route to synthesize this compound is through the reductive amination of its corresponding ketone, 1-(4-Bromophenyl)propan-1-one. nih.govacsgcipr.org This two-step, one-pot process involves the initial reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine. This imine is then reduced to the final amine product using a reducing agent. masterorganicchemistry.comfrontiersin.org

Various catalytic systems have been explored to achieve this transformation efficiently and stereoselectively. Both biocatalytic and chemocatalytic methods have been developed for the asymmetric reductive amination of ketones. Enzymes such as transaminases and amine dehydrogenases are capable of producing chiral amines with excellent enantiomeric excess. dntb.gov.ua Chemical methods often employ transition metal catalysts, such as those based on ruthenium or iridium, paired with chiral ligands to control the stereochemical outcome. biosynth.comsigmaaldrich.com

The choice of reducing agent is also critical. While powerful reagents like sodium borohydride (B1222165) can be used, milder and more selective reagents such as sodium cyanoborohydride or 2-picoline-borane are often preferred. frontiersin.org These reagents can selectively reduce the imine intermediate without prematurely reducing the starting ketone, leading to higher yields of the desired amine. frontiersin.org

Structural analogues, such as other halogen-substituted or alkyl-substituted phenylpropanolamines, are often synthesized to explore structure-activity relationships in various contexts. For instance, studies have synthesized series of aryl-substituted amines to investigate their binding affinity for biological targets like sigma receptors. youtube.com The bromo-substituent in this compound makes it a prime candidate for further elaboration via cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives from a single, well-defined intermediate. youtube.com

Data Tables

Table 1: Physicochemical Properties of this compound This data is computationally generated and provided for informational purposes.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₉H₁₂BrN | PubChem |

| Molecular Weight | 214.10 g/mol | PubChem |

| CAS Number | 74877-09-1 | PubChem |

| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)N | PubChem |

Table 2: Common Synthetic Routes to this compound

| Reaction Type | Precursor | Key Reagents | Description |

| Reductive Amination | 1-(4-Bromophenyl)propan-1-one | Ammonia (or NH₄⁺ salt), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | A one-pot reaction where the ketone first forms an imine with ammonia, which is then immediately reduced to the primary amine. masterorganicchemistry.comfrontiersin.org |

| Asymmetric Reductive Amination | 1-(4-Bromophenyl)propan-1-one | Ammonia, Chiral Catalyst (e.g., Ru-complex, enzyme) | A stereoselective version of reductive amination that produces an enantiomerically enriched amine product. dntb.gov.uabiosynth.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWFAZJGVXPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392430 | |

| Record name | 1-(4-bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74877-09-1 | |

| Record name | 4-Bromo-α-ethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl Propan 1 Amine

Strategies for the De Novo Synthesis of 1-(4-Bromophenyl)propan-1-amine

De novo synthesis provides fundamental routes to construct this compound, often with a focus on establishing its critical chiral center. These strategies can be broadly categorized into stereoselective approaches, which yield specific stereoisomers, and precursor-based pathways that build upon readily available starting materials.

Stereoselective and Enantioselective Synthesis Approaches

Achieving high enantiomeric purity is crucial for the application of chiral amines in pharmaceutical synthesis. Stereoselective strategies are employed to produce specific enantiomers of this compound, minimizing or eliminating the need for chiral resolution of a racemic mixture.

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of chiral amines like this compound, the most common precursor is the corresponding imine, which can be reduced stereoselectively.

A prominent method is the asymmetric transfer hydrogenation of imines, often catalyzed by chiral phosphoric acids (CPAs). scispace.comrsc.org CPAs, derived from scaffolds like BINOL, act as bifunctional catalysts. beilstein-journals.org The acidic proton of the phosphoric acid activates the imine by protonating the nitrogen, while the basic phosphoryl oxygen organizes the hydride source, typically a Hantzsch ester, to facilitate a stereoselective hydride transfer. scispace.comrsc.org This dual activation within a defined chiral pocket allows for high stereocontrol.

The general mechanism for this transformation involves the formation of a ternary complex between the CPA catalyst, the imine substrate, and the Hantzsch ester. The transfer of a hydride to one enantiotopic face of the protonated imine is favored, leading to the formation of the chiral amine with high enantiomeric excess (ee). scispace.com While a specific study on the 4-bromophenyl derivative is not detailed, this methodology is broadly applicable to aryl ketimines, with reported enantioselectivities often exceeding 90% ee. rsc.org

Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Aryl Ketimines

| Catalyst | Hydride Source | Substrate Type | Solvent | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | N-Aryl Ketimine | Toluene | >90% |

| Ru-TsDPEN Complex | Formic Acid/Triethylamine | N-Aryl Ketimine | Acetonitrile | >95% |

| Ir-Chiral Ligand Complex | Isopropanol | N-Aryl Ketimine | Dichloromethane | >92% |

Transition metal catalysis, particularly with ruthenium, rhodium, or iridium complexes bearing chiral ligands, is another powerful strategy for the asymmetric hydrogenation or transfer hydrogenation of imines. nih.govwikipedia.org These methods can achieve very high enantioselectivities and are widely used in industrial processes. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. harvard.eduwikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. uiowa.edu For the synthesis of compounds like this compound, auxiliaries such as pseudoephedrine are highly effective. researcher.life

The Myers' asymmetric alkylation protocol using a pseudoephedrine auxiliary is a well-established method. nih.gov The synthesis would begin by coupling propanoic acid with (1R,2R)-(-)-pseudoephedrine to form the corresponding amide. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a rigid Z-enolate, where the lithium cation is chelated between the enolate oxygen and the auxiliary's hydroxyl group. wikipedia.org This chelation blocks one face of the enolate. The subsequent addition of an electrophile, in this case a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide), occurs from the unhindered face, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.orgnih.gov

The resulting diastereomerically enriched amide can then be cleaved under acidic or basic hydrolysis to yield the chiral carboxylic acid precursor, which can be converted to the target amine via a Curtius or Hofmann rearrangement. Alternatively, direct reductive cleavage of the auxiliary can yield the corresponding chiral alcohol, which can then be converted to the amine. nih.gov The diastereoselectivities achieved with this method are typically very high, often exceeding 95:5 dr. nih.gov A related auxiliary, pseudoephenamine, has been developed as a practical alternative that is not subject to the same regulatory restrictions as pseudoephedrine and can offer even higher diastereoselectivities in some cases. harvard.edunih.gov

Table 2: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Reagents | Purpose | Typical Outcome |

| 1. Auxiliary Attachment | Carboxylic Acid, Acyl Chloride, Pseudoephedrine | Form a chiral amide | High Yield |

| 2. Diastereoselective Alkylation | LDA, Alkyl Halide | Create a new stereocenter | >95% diastereomeric ratio |

| 3. Auxiliary Cleavage | LiAlH₄ or H₂SO₄/H₂O | Remove auxiliary to yield product | High Yield, Auxiliary Recoverable |

Diastereoselective Routes to this compound

Diastereoselective synthesis creates a specific diastereomer from a molecule that may already contain one or more chiral centers. The application of chiral auxiliaries, as described previously, is a primary example of a diastereoselective route. The chirality of the auxiliary directs the formation of a new stereocenter, resulting in one diastereomer being formed in significant excess over the other. nih.gov

For instance, in the alkylation of the pseudoephedrine amide of propanoic acid with 4-bromobenzyl bromide, two diastereomers could potentially form. However, due to the steric environment created by the auxiliary, the electrophile adds preferentially to one face of the enolate, leading to a high diastereomeric ratio (dr). wikipedia.orgnih.gov This diastereoselectivity is the key to producing an enantiomerically pure final product after the auxiliary is removed. The efficiency of the diastereoselective step is paramount, as the diastereomeric excess (de) of the intermediate directly translates to the enantiomeric excess (ee) of the final amine.

Precursor-Based Synthesis Pathways

These synthetic routes begin with achiral, readily available precursors and introduce the necessary functionality and stereochemistry in subsequent steps.

A common and practical pathway to this compound starts with 4-bromobenzaldehyde. This route typically involves two key transformations: a carbon-carbon bond formation to build the propyl backbone and the subsequent introduction of the amine group.

First, a Grignard reaction between 4-bromobenzaldehyde and ethylmagnesium bromide creates the carbon skeleton. This reaction proceeds via nucleophilic addition of the ethyl group to the carbonyl carbon, and after an aqueous workup, yields the secondary alcohol, 1-(4-bromophenyl)propan-1-ol.

The second stage is the conversion of this alcohol to the target amine. This can be achieved through several methods. A common laboratory-scale method involves converting the alcohol into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. pearson.comchegg.com The resulting tosylate can then undergo an Sₙ2 reaction with an amine source, such as ammonia (B1221849) or sodium azide followed by reduction, to yield this compound. pearson.com If ammonia is used directly, overalkylation can be an issue, making the azide route often preferable for a clean synthesis of the primary amine.

Alternatively, the alcohol can be oxidized to the corresponding ketone, 4'-bromopropiophenone. This ketone is a direct precursor for reductive amination. wikipedia.orgmasterorganicchemistry.com In this one-pot reaction, the ketone is mixed with an ammonia source (like ammonium (B1175870) acetate) and a reducing agent. commonorganicchemistry.com A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often used because it selectively reduces the imine intermediate formed in situ without significantly reducing the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com This provides a direct and efficient route to the racemic amine, which can then be resolved if a single enantiomer is desired.

Amination Reactions in the Formation of the Amine Moiety

The introduction of the amine group onto the propyl chain attached to the 4-bromophenyl ring is a key step in the synthesis of this compound. Reductive amination of a carbonyl precursor is a widely employed and efficient method for this transformation. This process typically involves the reaction of a ketone, in this case, 4'-bromopropiophenone, with an amine source, followed by reduction of the intermediate imine.

One notable example of reductive amination is the Leuckart reaction , which utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent. wikipedia.orgresearchgate.net This one-pot reaction is driven by heating the carbonyl compound with the Leuckart reagent. mdma.chntnu.noresearchgate.net The mechanism involves the initial formation of an iminium ion, which is then reduced by formate. wikipedia.org

Another common approach involves a two-step process where the ketone first reacts with ammonia to form an imine, which is then reduced in situ or in a separate step. Various reducing agents can be employed for this purpose.

The following table summarizes common amination methods for the synthesis of primary amines from ketones:

| Amination Method | Reagents | Key Features |

| Leuckart Reaction | Ammonium formate or formamide | One-pot reaction, high temperatures often required. wikipedia.orgresearchgate.net |

| Reductive Amination | Ammonia, followed by a reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Can be a one-pot or two-step process. researchgate.net |

Reduction of Ketone Intermediates in Synthesis

The reduction of the carbonyl group of 4'-bromopropiophenone is a critical step in forming this compound. This can be achieved through various reductive pathways.

In the context of reductive amination, after the formation of the imine or a related intermediate from the ketone, a reducing agent is used to convert the C=N bond to a C-N single bond. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are valued for their selectivity in reducing imines in the presence of ketones. Catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium or nickel is also an effective method.

Alternatively, the ketone can be converted to an oxime by reacting it with hydroxylamine. orgsyn.orgsmolecule.com The resulting 1-(4-bromophenyl)ethanone oxime can then be reduced to the corresponding primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. smolecule.com

The choice of reducing agent can be critical for the efficiency and selectivity of the reaction. The table below outlines some common reducing agents used in the synthesis of amines from ketone precursors.

| Precursor | Reducing Agent | Product | Reference |

| Imine of 4'-bromopropiophenone | Sodium cyanoborohydride (NaBH₃CN) | This compound | |

| Imine of 4'-bromopropiophenone | Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | This compound | |

| 1-(4-bromophenyl)propan-1-one oxime | Lithium aluminum hydride (LiAlH₄) | This compound | smolecule.com |

| 1-(4-bromophenyl)propan-1-one oxime | Catalytic Hydrogenation | This compound |

Derivatization and Functionalization Reactions of this compound

The presence of a primary amine group and a bromophenyl moiety makes this compound a versatile building block for further chemical modifications. These transformations can be targeted at the amine group, the aromatic ring, or the aliphatic backbone.

Nucleophilic Substitution Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic. This allows it to participate in various nucleophilic substitution reactions to form a wide range of derivatives.

N-Alkylation: The amine can react with alkyl halides to introduce alkyl substituents on the nitrogen atom, leading to the formation of secondary and tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common method for protecting the amine group or for introducing specific functional groups.

Modifications of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This allows for the formation of a new carbon-carbon bond, leading to biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. beilstein-journals.org

Heck Reaction: The Heck reaction couples the bromophenyl group with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.comyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the bromophenyl group with another amine, leading to the formation of a diarylamine or an alkylarylamine. wikipedia.orglibretexts.orgrug.nlorganic-chemistry.org This reaction is a powerful tool for constructing complex nitrogen-containing molecules.

The following table provides an overview of these important cross-coupling reactions:

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Organoboron compound | Palladium catalyst + Base | C-C |

| Heck Reaction | Alkene | Palladium catalyst + Base | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst + Base | C-N |

Reactions at the Propan-1-amine Backbone

While the amine group and the bromophenyl moiety are the most common sites for derivatization, reactions can also potentially occur at the aliphatic propan-1-amine backbone. C-H functionalization of aliphatic amines is an emerging area of research that could allow for the direct introduction of functional groups at the α or β positions of the propane chain. umich.edu These reactions often involve transition metal catalysis and can provide access to novel derivatives that would be difficult to synthesize through traditional methods.

Formation of Salt Derivatives (e.g., Hydrochloride)

As a basic compound, this compound readily reacts with acids to form salts. The most common salt form is the hydrochloride salt, which is often preferred for its improved solubility in water and crystalline nature, facilitating purification and handling. alfa-chemistry.comreddit.com

The formation of the hydrochloride salt is typically achieved by treating a solution of the free base in an appropriate solvent (e.g., a protic or aprotic solvent) with hydrogen chloride, which can be added as a gas or as a solution in a solvent like diethyl ether or isopropanol. reddit.comgla.ac.ukgla.ac.ukguidechem.comgoogle.com The resulting salt then precipitates from the solution and can be isolated by filtration. gla.ac.ukgla.ac.uk The formation of amine salts can sometimes be influenced by the presence of other reagents, such as trialkylsilyl halides. google.com The properties of amine hydrochloride salts, including their triboelectric properties, can differ significantly from the corresponding free bases. jst.go.jp

The hydrochloride salt of this compound is commercially available, indicating its stability and utility as a chemical intermediate. uni.luachemblock.comsigmaaldrich.comsigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

The synthesis of chiral amines, such as this compound, is of significant interest in the pharmaceutical and chemical industries, where enantiomeric purity is often critical for biological activity myskinrecipes.com. Traditional synthetic routes frequently rely on methods that are inconsistent with the principles of green chemistry, involving hazardous reagents, stoichiometric metal hydrides, and volatile organic solvents acsgcipr.org. Consequently, modern research has focused on developing more sustainable and environmentally benign methodologies. The primary green approaches for synthesizing this compound revolve around biocatalysis and the optimization of catalytic reductive amination processes.

The most prominent green strategy for producing chiral amines from their corresponding prochiral ketones, in this case, 1-(4-bromophenyl)propan-1-one, is the use of enzymes. Biocatalysis offers exceptional selectivity under mild aqueous conditions, significantly reducing waste and environmental impact researchgate.netnih.gov. Two main classes of enzymes are particularly relevant:

Transaminases (TAs): ω-Transaminases (ω-TAs) are powerful biocatalysts that install an amino group by transferring it from an amino donor, such as L-alanine or isopropylamine, to a ketone acceptor nih.govnih.gov. This reaction, which uses pyridoxal 5'-phosphate (PLP) as a cofactor, can achieve extremely high enantioselectivity, often exceeding 99% enantiomeric excess (ee) researchgate.netnih.gov. A significant challenge in transaminase chemistry is the unfavorable reaction equilibrium. However, green strategies have been developed to overcome this, such as using a large excess of the amino donor or, more effectively, removing the pyruvate co-product through a multi-enzyme cascade system, thereby driving the reaction to completion nih.govuab.cat. The synthesis of the antidiabetic drug Sitagliptin is a landmark industrial example where a rhodium-catalyzed hydrogenation was replaced by a highly engineered transaminase, underscoring the economic and environmental benefits of this approach researchgate.netmdpi.com.

Amine Dehydrogenases (AmDHs): Amine dehydrogenases catalyze the asymmetric reductive amination of ketones using ammonia as the amino source and a nicotinamide cofactor (NADH or NADPH) as the hydride source nih.govfrontiersin.org. This method is highly atom-economical as it uses ammonia directly and generates water as the only byproduct nih.gov. The expensive cofactor must be regenerated in situ, which is typically achieved using a substrate-coupled approach with a dehydrogenase enzyme, for example, using isopropanol or glucose as the ultimate reductant nih.gov. Protein engineering has been instrumental in developing AmDHs with broad substrate scopes and high stability for industrial applications nih.govresearchgate.net.

Beyond biocatalysis, other green chemistry principles are applied to the synthesis of amines. These include the use of catalytic hydrogenation with H₂ gas over a reusable heterogeneous catalyst, which is a cleaner alternative to stoichiometric reducing agents like sodium borohydride (B1222165) acsgcipr.org. Furthermore, developing reactions in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, significantly reduces the environmental footprint of the synthesis ias.ac.innih.govresearchgate.net.

The following table compares a conventional synthetic method with a potential green biocatalytic approach for the synthesis of this compound from its ketone precursor.

| Feature | Conventional Method (Chemical Reduction) | Green Method (Biocatalytic Transamination) |

| Reaction | Reductive amination with ammonia & reducing agent | Asymmetric transamination |

| Catalyst/Reagent | Stoichiometric NaBH₃CN or NaBH(OAc)₃ | ω-Transaminase (catalytic amount) |

| Amino Donor | Ammonia | L-Alanine or Isopropylamine |

| Solvent | Methanol, Dichloroethane (volatile organic compounds) | Aqueous buffer (e.g., phosphate buffer) |

| Temperature | Often requires sub-zero to elevated temperatures | Ambient to mild temperatures (e.g., 25-40 °C) |

| Pressure | Atmospheric | Atmospheric |

| Byproducts | Boron salts, inorganic waste | Pyruvate or Acetone (biodegradable) |

| Enantioselectivity | Often produces a racemic mixture requiring resolution | Typically >99% enantiomeric excess (ee) |

| Environmental Impact | High E-Factor (waste generation), use of toxic reagents | Low E-Factor, biodegradable reagents, aqueous medium |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 4 Bromophenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed structural map of 1-(4-Bromophenyl)propan-1-amine.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the different protons. For instance, the aromatic protons on the bromophenyl ring typically appear as multiplets in the downfield region, while the protons of the propyl chain and the amine group resonate at more upfield positions. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., triplets, quartets) reveal the number of neighboring protons.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | ~7.2 - 7.5 | Multiplet |

| Methine Proton (CH-N) | ~4.1 | Triplet |

| Methylene Protons (CH2) | ~1.7 - 1.9 | Multiplet |

| Amine Protons (NH2) | Variable (due to exchange) | Broad Singlet |

| Methyl Protons (CH3) | ~0.9 | Triplet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration used for the analysis.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbon atom attached to the bromine (C-Br) and the carbon atom attached to the amine group (C-N) will have characteristic chemical shifts. A study on the reaction of a similar compound, 1-(4-bromophenyl)ethan-1-amine, with carbon dioxide utilized ¹³C NMR to identify the resulting carbamate (B1207046) and carbonate species, highlighting the technique's utility in structural analysis. researchgate.net

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C-Br (Aromatic) | ~120 - 122 |

| Aromatic CH | ~128 - 132 |

| C-N (Aliphatic) | ~55 - 60 |

| CH2 | ~30 - 35 |

| CH3 | ~10 - 15 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). The fragmentation of the molecule under electron ionization (EI) can lead to the formation of specific daughter ions, which provide further structural information. For example, the loss of an ethyl group or the cleavage of the C-N bond are common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine (N-H) and aromatic (C-H and C=C) functionalities. libretexts.org Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comdocbrown.info The N-H bending vibration is usually observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) orgchemboulder.comdocbrown.info |

| Primary Amine (N-H) | Bending | 1580 - 1650 orgchemboulder.com |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1335 orgchemboulder.com |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Gas Chromatography-Mass Spectrometry (GC-MS) in Forensic Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in forensic science, offering powerful capabilities for the separation and identification of illicit substances and novel psychoactive compounds. The analysis of this compound, a compound of forensic interest, by GC-MS allows for its unambiguous identification even in complex matrices.

In a typical forensic workflow, a sample suspected of containing this compound would first undergo an extraction procedure to isolate the analyte from the sample matrix. The extract is then introduced into the GC-MS system. The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound is a unique fingerprint that allows for its identification. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for isotopes 79Br and 81Br). The fragmentation pattern is of particular importance for structural elucidation. Key fragmentation pathways for similar compounds, such as 1-(4-bromophenyl)-2-(methylamino)propan-1-one, involve the formation of characteristic ions. For instance, fragments corresponding to the bromophenyl group (m/z 155/157) and the bromobenzoyl cation (m/z 183/185) are prominent in the mass spectrum of its analogue. spectrabase.com It is anticipated that this compound would exhibit a significant fragment from the cleavage of the C-C bond adjacent to the amine, resulting in a stable benzylic cation.

Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical yet representative GC-MS parameters and expected fragmentation data, based on the analysis of structurally similar compounds.

Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound

| Parameter | Value |

| Gas Chromatograph (GC) Conditions | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer (MS) Conditions | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

| Expected Retention and Fragmentation Data | |

| Expected Retention Time | 8 - 12 min |

| Molecular Ion [M]+• | m/z 213/215 |

| Major Fragment Ions (m/z) | 184/186 (M-C2H5)+, 155/157 (C6H4Br)+, 134 (M-Br)+, 77 (C6H5)+ |

Note: The data presented in this table is illustrative and based on the analysis of structurally related compounds. Actual experimental results may vary.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound, offering advantages in the analysis of non-volatile or thermally labile compounds. A significant application of HPLC for this compound is chiral separation, which is the separation of its enantiomers. Since many psychoactive substances exhibit stereoselectivity in their biological activity, the ability to separate and quantify individual enantiomers is of high importance.

The chiral separation of aromatic amines, a class to which this compound belongs, is well-documented. mdpi.com Chiral stationary phases (CSPs) are employed to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have demonstrated success in resolving the enantiomers of various aromatic amines. mdpi.com The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

For the analysis of this compound, a normal-phase or reversed-phase HPLC method could be developed. In a research context focusing on the enantiomeric separation of a similar compound, β-amino-β-(4-bromophenyl) propionic acid, a (R,R) Whelk-O1 chiral column was successfully used with a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine. tsijournals.com The addition of an acidic modifier like TFA is often necessary to achieve good peak shape and resolution for basic compounds like amines.

The following table outlines hypothetical HPLC conditions for the chiral separation of this compound, based on methods developed for analogous compounds.

Table 2: Hypothetical HPLC Parameters for Chiral Separation of this compound

| Parameter | Value |

| Liquid Chromatograph (LC) Conditions | |

| Column | Chiralpak AD-H (or equivalent amylose-based CSP), 250 x 4.6 mm ID, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector Conditions | |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 220 nm |

| Expected Retention Data | |

| Expected Retention Time (Enantiomer 1) | 9 - 11 min |

| Expected Retention Time (Enantiomer 2) | 12 - 14 min |

Note: The data presented in this table is illustrative and based on the analysis of structurally related compounds. Actual experimental results may vary.

Computational Chemistry and Theoretical Modeling of 1 4 Bromophenyl Propan 1 Amine

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the fundamental properties of 1-(4-Bromophenyl)propan-1-amine at the atomic level. These studies are crucial for understanding the molecule's three-dimensional arrangement and the distribution of electrons, which in turn dictate its chemical reactivity and physical properties.

Table 1: Predicted Molecular Properties of this compound from Computational Methods

| Property | Predicted Value | Method |

| Molecular Weight | 214.11 g/mol | |

| Molecular Formula | C9H12BrN | |

| XLogP3 | 2.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 213.015313 g/mol | |

| Monoisotopic Mass | 213.015313 g/mol | |

| Topological Polar Surface Area | 26 Ų | |

| Heavy Atom Count | 11 | |

| Formal Charge | 0 | |

| Complexity | 129 |

This data is based on computational predictions and may not reflect experimentally determined values.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Predictions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, researchers can explore the compound's conformational landscape and predict its reactivity in different environments.

For a molecule like this compound, MD simulations would be particularly useful in understanding the flexibility of the propan-1-amine side chain relative to the more rigid bromophenyl group. These simulations can identify the most populated conformations and the energy barriers between them. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a biological target.

While specific MD studies on this compound are not published, research on structurally similar substituted phenethylamines highlights the importance of conformational flexibility for their interaction with biological targets. acs.org Such studies often reveal how different substituents on the phenyl ring and modifications to the side chain influence the preferred conformations and, consequently, the biological activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. By establishing a mathematical relationship between the structural properties of a series of compounds and their known activities, QSAR models can be used to predict the activity of new or untested molecules.

In the context of this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known biological activities, for instance, as inhibitors of a particular enzyme or receptor. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include electronic, steric, and hydrophobic parameters.

Although a specific QSAR model for this compound is not available, studies on related amphetamine derivatives have successfully used QSAR to predict their activity. nih.gov For example, a QSAR study on sulfur-substituted alpha-alkyl phenethylamines as MAO-A inhibitors demonstrated that steric properties were more influential than electrostatic effects in determining inhibitory activity. nih.gov Such findings suggest that the size and shape of the substituents on the phenethylamine (B48288) scaffold play a crucial role in their biological interactions. nih.gov

Ligand-Protein Docking Simulations for Interaction Mechanism Elucidation

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when it binds to a protein target. This technique is invaluable for understanding the molecular basis of drug action and for designing new, more effective therapeutic agents.

For this compound, docking simulations could be employed to investigate its potential interactions with various biological targets, such as neurotransmitter transporters or receptors, which are common targets for phenethylamine derivatives. wikipedia.orgnih.gov The simulation would place the molecule into the binding site of the protein and calculate a "docking score," which estimates the binding affinity.

The results of a docking study would reveal the specific amino acid residues in the protein's binding pocket that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amine group of this compound could form a hydrogen bond with an acidic residue in the binding site, while the bromophenyl ring could engage in hydrophobic interactions with nonpolar residues. While no specific docking studies for this compound are publicly documented, research on the docking of other monoamine neurotransmitter reuptake inhibitors has provided valuable insights into their binding mechanisms. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of the compound.

For this compound, computational chemistry software can calculate the expected chemical shifts for the hydrogen and carbon atoms in its NMR spectra. These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure of the synthesized compound. Similarly, the vibrational frequencies corresponding to the different functional groups in the molecule can be calculated to predict its IR spectrum. For instance, the calculations would predict characteristic peaks for the C-Br stretching vibration and the N-H stretching of the amine group.

While specific computational spectroscopic studies for this compound are not detailed in available literature, the techniques are routinely applied in chemical research. Studies on the computational prediction of spectroscopic data for brominated aromatic compounds have shown good agreement with experimental results, demonstrating the reliability of these methods. mdpi.com

Investigation of Biological Activities and Pharmacological Relevance of 1 4 Bromophenyl Propan 1 Amine

Neuropharmacological Investigations and Central Nervous System Interactions

The structural characteristics of 1-(4-Bromophenyl)propan-1-amine suggest its potential interaction with the central nervous system (CNS). The presence of a phenylpropylamine scaffold is common in many centrally acting agents, indicating a likelihood of crossing the blood-brain barrier and engaging with neuronal targets.

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506) and Dopamine (B1211576) Pathways)

While direct studies on this compound are not extensively documented, research on related halogenated amphetamines and phenethylamines provides insights into its potential neuropharmacological profile. Halogen substitution on the phenyl ring of amphetamine analogues is known to influence their interaction with monoamine neurotransmitter systems. For instance, para-substituted halogenated amphetamines have been shown to affect serotonin (5-HT) neurons by inhibiting its reuptake and promoting its release. nih.gov Specifically, the position of the halogen on the phenyl ring is a critical determinant of activity and the mechanism of action on serotonin systems. nih.gov

Studies on various phenethylamine (B48288) derivatives have demonstrated that substitutions on the phenyl ring, including halogenation at the para-position, can confer significant affinity for serotonin receptors, such as the 5-HT2A receptor. biomolther.org The affinity is influenced by the nature and position of the substituent. For example, alkyl or halogen groups at the para position of the phenyl ring in phenethylamines generally maintain or enhance affinity for the 5-HT2A receptor. biomolther.org Given that this compound possesses a bromine atom at the para-position, it is plausible that it could modulate serotonergic pathways.

Furthermore, the broader class of phenylalkylamines has been investigated for its effects on the dopamine transporter (DAT). The affinity for DAT can be modulated by various structural modifications. nih.gov Although direct data for this compound is unavailable, the general understanding of this chemical class suggests a potential for interaction with dopaminergic systems. The serotonin transporter (SERT) is also a known target for such molecules, with some studies indicating that it can transport dopamine, albeit with a lower affinity than serotonin. nih.gov

Potential as a Modulator of Neurological Disorders

The potential modulation of serotonergic and dopaminergic pathways by this compound suggests its possible utility in the context of neurological disorders where these systems are implicated. The inhibition of key enzymes in neurotransmitter metabolism, such as cholinesterases, is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While direct inhibitory studies on this compound are lacking, the exploration of related structures in this area is an active field of research.

Antimicrobial Properties and Efficacy Studies

Brominated organic compounds have garnered attention for their antimicrobial activities. nih.gov Research into various brominated aromatic compounds indicates a potential for this compound to exhibit similar properties.

Studies on bromophenol derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain bromophenols have demonstrated efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, N-substituted pyrazine (B50134) carboxamide derivatives containing a bromo-phenyl moiety have been synthesized and evaluated for their antibacterial effects. One such study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com The most potent compound in this series exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.com These findings suggest that the presence of a brominated phenyl group is a key structural feature for antimicrobial action, hinting at the potential of this compound in this therapeutic area.

Anticancer Potential and Antitumor Activity

The investigation of brominated compounds has extended to the field of oncology, with several studies highlighting the cytotoxic effects of molecules containing a 4-bromophenyl group against various cancer cell lines.

Further evidence for the anticancer potential of the 4-bromophenyl group comes from studies on isatin-hydrazones. A compound with a bromo substituent at the 4-position of the C-ring displayed an IC50 of 15.7 µM against MCF7 breast cancer cell lines. researchgate.net A series of brominated acetophenone (B1666503) derivatives were also evaluated for their cytotoxicity against several human tumor cell lines, including breast (MCF7), lung (A549), colorectal (Caco2), and prostate (PC3) cancer cells. farmaciajournal.com These studies collectively suggest that the 4-bromophenyl structural element could be a valuable pharmacophore in the design of new anticancer agents.

Enzyme Inhibition and Receptor Binding Studies

The biological activity of a compound is often mediated through its interaction with specific enzymes and receptors. While comprehensive studies on this compound are limited, research on analogous structures provides some clues.

A study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed their potential as inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. researchgate.net The most potent compound in that series exhibited significant inhibitory activity. researchgate.net This suggests that the 4-bromophenyl moiety can be incorporated into structures designed to inhibit specific enzymes.

Receptor binding assays are crucial for determining the targets of a potential drug molecule. nih.gov For halogenated phenylethanolamines and phenoxypropanolamines, studies have shown that these compounds can act as β-adrenolytic agents, blocking β-adrenergic receptors. nih.gov The position of the halogen substitution was found to be a key factor in their blocking potency. nih.gov Given the structural similarities, it is conceivable that this compound could interact with various receptor systems, although specific binding affinities have not been reported.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For halogenated phenylalkylamines, several SAR principles have been established.

In the context of neuropharmacology, the type and position of the halogen on the phenyl ring of phenethylamines significantly influence their affinity for serotonin receptors. nih.govbiomolther.org Halogenation at the para-position, as in this compound, is often associated with maintained or enhanced affinity for the 5-HT2A receptor. biomolther.org

Regarding anticancer activity, studies on brominated coelenteramines have highlighted the essential role of the 4-bromophenyl moiety. nih.gov However, SAR studies also indicate that the rest of the molecular structure is equally critical, as modifications elsewhere can abrogate the cytotoxic effects. nih.gov Similarly, in a series of isatin-hydrazones, the position of the bromo substituent on the phenyl ring was shown to have a dramatic effect on cytotoxicity against cancer cells. researchgate.net

For antimicrobial activity, research on brominated berberine (B55584) derivatives showed that the introduction of a bromine atom, in conjunction with an alkyl or phenyl group, led to a significant increase in antimicrobial potency. nih.gov This underscores the positive contribution of bromine substitution in enhancing biological activity.

The following table provides a summary of the investigated biological activities of compounds structurally related to this compound.

| Biological Activity | Compound Class / Analogue | Key Findings | Reference |

| Neuropharmacology | Halogenated Amphetamines | Modulation of serotonin systems. | nih.gov |

| Phenethylamine Derivatives | Affinity for 5-HT2A receptors influenced by para-halogenation. | biomolther.org | |

| Antimicrobial | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Active against XDR Salmonella Typhi. | mdpi.com |

| Bromophenols | Active against S. aureus and MRSA. | nih.gov | |

| Anticancer | Brominated Coelenteramines | Cytotoxic to gastric and lung cancer cells. | nih.gov |

| Isatin-Hydrazones | Cytotoxic to MCF7 breast cancer cells. | researchgate.net | |

| Enzyme Inhibition | N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | Inhibition of α-glucosidase and α-amylase. | researchgate.net |

Applications of 1 4 Bromophenyl Propan 1 Amine in Advanced Chemical and Biomedical Sciences

Role as a Chiral Building Block in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is to create chiral molecules with a specific three-dimensional arrangement, a critical requirement for biologically active compounds. 1-(4-Bromophenyl)propan-1-amine serves as a valuable chiral building block in this context. bldpharm.com Chiral amines are among the most important functional groups in pharmaceuticals, with over 80% of all drugs and drug candidates containing an amine functionality. yale.edu

The utility of this compound stems from its existence in stereoisomeric forms, such as (1S)-1-(4-bromophenyl)propan-1-amine and (R)-1-(4-bromophenyl)propan-1-amine. bldpharm.comreagentia.eu These enantiomerically pure forms allow chemists to introduce a defined stereocenter into a target molecule. This is crucial because the different enantiomers of a drug can have vastly different biological activities. The use of such chiral building blocks circumvents the need for challenging enantioselective synthesis steps or costly resolution of racemic mixtures later in a synthetic sequence. yale.edunih.gov The presence of the amine and the bromo-phenyl group provides reactive sites for further chemical transformations, enabling the construction of more complex chiral molecules. researchgate.net

Utility in Medicinal Chemistry for Drug Discovery and Development

The structural motifs within this compound are of significant interest in medicinal chemistry, where the precise arrangement of atoms dictates a molecule's interaction with biological targets.

Development of Novel Therapeutic Agents

While specific therapeutic agents derived directly from this compound are not extensively documented in public literature, its structural class is fundamental to drug design. The amine group is a key feature in a vast number of pharmaceuticals, often responsible for forming critical interactions, such as salt bridges with biological targets, and influencing a compound's solubility and pharmacokinetic properties. drughunter.com The pKa of the amine group is a crucial parameter that medicinal chemists tune to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. drughunter.com The 4-bromophenyl group can be used to explore structure-activity relationships, where the bromine atom can act as a bioisostere or a handle for introducing further molecular diversity. For instance, related bromo-aromatic compounds are utilized for their therapeutic potential in areas like cancer treatment. biosynth.com

Precursor in Pharmaceutical Synthesis

This compound functions as a precursor or intermediate in the synthesis of more complex pharmaceutical compounds. bldpharm.com Its role as a building block means it is a starting material that is incorporated into the final structure of a target active pharmaceutical ingredient (API). echemi.com The bromine atom on the phenyl ring is particularly significant, as it allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction enables chemists to form new carbon-carbon bonds by coupling the bromophenyl group with various boronic acids, providing a powerful method for creating libraries of new compounds for drug discovery screening. The amine group can be readily converted into amides, sulfonamides, or other functional groups commonly found in drug molecules. federalregister.gov The availability of this compound from chemical suppliers specializing in pharmaceutical intermediates underscores its role in the drug development pipeline. bldpharm.comechemi.com

Applications in Material Science Research

The applications of this compound in material science are less direct but are rooted in the chemical properties of its constituent parts. The bromophenyl group is a key structural unit in various functional materials. For example, molecules containing bromo-aromatic rings are used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.combldpharm.com The bromine atom can facilitate the synthesis of conjugated polymers and other advanced materials through cross-coupling reactions. researchgate.net Thiophene-based molecules, which share the feature of being functionalized aromatic building blocks, have demonstrated applications in the material industry. researchgate.net While direct use of this compound in materials is not widely reported, its structure provides a template for creating new organic materials with potentially interesting optical or electronic properties.

Use as a Research Tool in Organic Chemistry and Chemical Biology

Beyond its role as a synthetic building block, this compound serves as a valuable research tool for chemists. Its well-defined structure, including its chirality and reactive functional groups, makes it an excellent substrate for developing and testing new synthetic methodologies. bldpharm.com For instance, it can be used to study the stereoselectivity of new reactions or to probe the mechanisms of catalytic processes. The presence of the bromine atom allows researchers to employ it in cross-coupling strategies to build molecular libraries for screening against biological targets, aiding in the identification of new lead compounds in chemical biology. researchgate.net Its use in these contexts helps to advance the fundamental understanding of chemical reactivity and molecular recognition.

Ethical, Regulatory, and Safety Considerations in Research Pertaining to 1 4 Bromophenyl Propan 1 Amine

Regulatory Status and Controlled Substance Implications

As of the current date, 1-(4-Bromophenyl)propan-1-amine is not explicitly listed as a controlled substance in major international or national drug schedules. However, its legal status is complicated by legislation targeting chemical analogues of controlled substances.

In the United States, the Federal Analogue Act (21 U.S.C. § 813) allows any chemical "substantially similar" to a Schedule I or II controlled substance to be treated as a Schedule I substance if intended for human consumption. wikipedia.org Schedule I drugs are defined as having a high potential for abuse and no currently accepted medical use. dea.gov The determination of a substance as a controlled substance analogue can be based on its chemical structure or its pharmacological effects on the central nervous system being substantially similar to a controlled substance. congress.gov

Given that this compound is a structural analogue of cathinone (B1664624) and amphetamine, both of which have scheduled derivatives, it could potentially be considered a controlled substance analogue. For instance, 4-bromomethcathinone (B12749380) and 4-bromoamphetamine are Schedule I substances. The key determining factor for prosecution under the Analogue Act is the intent for human consumption. cornell.edu Therefore, researchers working with this compound must maintain meticulous records and operate within a legitimate scientific framework to avoid any implication of illicit intent.

Several countries have implemented similar analogue control legislation to address the rapid emergence of new psychoactive substances (NPS). unodc.org This approach allows authorities to regulate substances without needing to individually schedule each new compound. unodc.org Researchers must, therefore, be cognizant of the specific analogue laws in their jurisdiction when working with this compound.

Table 1: Regulatory Considerations for this compound

| Aspect | Details | Primary Implication for Researchers |

| Direct Scheduling | Not explicitly listed as a controlled substance in major drug schedules. | Possession and research may be legal, but this can be superseded by analogue laws. |

| Analogue Legislation (e.g., U.S. Federal Analogue Act) | Can be treated as a Schedule I substance if found to be "substantially similar" in structure or effect to a Schedule I or II drug and intended for human consumption. wikipedia.orgcongress.gov | Researchers must ensure their work has a clear, legitimate scientific purpose and is not intended for human consumption to avoid severe legal penalties. cornell.edu |

| International Variations | Analogue control laws differ between countries. unodc.org | Researchers must be aware of and comply with the specific regulations of the country in which the research is being conducted. |

Responsible Conduct of Research with Psychoactive Analogues

The ethical conduct of research involving psychoactive analogues like this compound is paramount. This extends beyond simple compliance with the law to encompass a broader set of principles aimed at ensuring scientific integrity and preventing societal harm.

Researchers have a responsibility to:

Maintain a Clear Scientific Rationale: All research should be hypothesis-driven and aimed at advancing scientific knowledge in areas such as chemistry, pharmacology, or toxicology. The potential benefits of the research should outweigh the risks. apa.orgtransformdrugs.org

Prevent Diversion: Strict protocols must be in place to prevent the diversion of the compound for non-scientific purposes. This includes secure storage and controlled access. apa.org

Disseminate Findings Responsibly: The publication and communication of research findings should be done in a manner that does not facilitate or encourage illicit use. For instance, detailed synthesis methods that could be easily replicated by clandestine laboratories should be presented with caution.

Uphold Ethical Principles: Research involving psychoactive substances, even at the preclinical stage, should adhere to the highest ethical standards. This includes considerations for the welfare of any animal subjects involved in the research. apa.org

Engage with Institutional Review Boards (IRBs) and Ethics Committees: Researchers should seek guidance from and be transparent with their institution's ethics committees to ensure that all research protocols are sound and ethically justifiable. transformdrugs.orgcanada.ca

The potential for psychoactive substances to induce profound changes in perception and mood necessitates a cautious and respectful approach to their study. hhs.gov Researchers must remain objective and avoid sensationalism in their work. regulations.gov

Safety Protocols and Handling Precautions in Laboratory Settings

Working with any chemical requires a commitment to safety, and this is especially true for novel compounds with potentially unknown toxicological profiles. A comprehensive safety plan, often referred to by the acronym RAMP (Recognize hazards, Assess the risks, Minimize the risks, and Prepare for emergencies), should be implemented. acs.org

Hazard Recognition and Risk Assessment: The primary hazards associated with this compound in a laboratory setting include:

Dermal Contact: The substance may be absorbed through the skin, leading to unknown systemic effects.

Inhalation: Aerosolized particles or vapors could be inhaled, posing a respiratory hazard.

Ingestion: Accidental ingestion is a significant risk that must be mitigated.

While a full toxicological profile for this compound is not available in public literature, related compounds can provide some indication of potential hazards. For instance, some bromo-substituted amphetamine derivatives are known to have potent central nervous system effects.

Minimizing Risks and Implementing Safety Controls: To minimize the risks associated with handling this compound, the following engineering controls, administrative controls, and personal protective equipment (PPE) should be utilized:

Engineering Controls:

Fume Hood: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Ventilation: The laboratory should have adequate general ventilation. fishersci.com

Administrative Controls:

Restricted Access: The area where the compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of the compound should be written and followed by all researchers.

Hygiene Practices: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory. Hands should be washed thoroughly after handling the chemical. nih.gov

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles or a face shield must be worn at all times. csub.edu

Gloves: Appropriate chemical-resistant gloves should be worn. The specific type of glove should be selected based on its resistance to the solvents being used.

Lab Coat: A lab coat should be worn to protect clothing and skin. csub.edu

Table 2: Laboratory Safety and Handling Precautions for this compound

| Precaution Category | Specific Measures | Rationale |

| Engineering Controls | Work in a chemical fume hood. fishersci.com | To minimize inhalation exposure to dust or vapors. |

| Administrative Controls | Develop and follow detailed SOPs. Prohibit eating, drinking, and smoking in the lab. nih.gov | To ensure consistent safe handling and prevent accidental ingestion. |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. csub.edu | To prevent eye and skin contact with the chemical. |

| Emergency Preparedness | Have an eyewash station and safety shower readily accessible. fishersci.com Know the location of spill kits. | To provide immediate decontamination in case of accidental exposure. |

| Storage | Store in a well-ventilated, secure location away from incompatible materials. combi-blocks.com | To prevent degradation of the compound and accidental release. |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | To prevent environmental contamination and ensure regulatory compliance. |

Emergency Procedures: In the event of an accidental exposure, immediate action is critical:

Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. combi-blocks.com

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. combi-blocks.com

Inhalation: Move the affected person to fresh air.

Ingestion: Seek immediate medical attention.

All laboratory personnel should be familiar with the location and use of safety equipment, including fire extinguishers, safety showers, and eyewash stations. fishersci.com Any incident, no matter how minor, should be reported to the laboratory supervisor.

Q & A

What are the standard synthetic routes for 1-(4-Bromophenyl)propan-1-amine, and how are intermediates purified?

Level: Basic

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, bromophenyl precursors react with propanamine derivatives under controlled conditions. Key intermediates, such as Schiff bases or thiourea analogues, may require purification via column chromatography (silica gel, eluent gradients) or recrystallization using solvents like ethanol or hexane. The hydrochloride salt form (common for amines) can be precipitated to enhance stability . Characterization of intermediates via H/C NMR and mass spectrometry ensures purity before proceeding .

How can reaction conditions be optimized to mitigate side reactions during bromophenyl group incorporation?

Level: Advanced

Answer:

Bromophenyl groups are sensitive to steric and electronic effects. Optimization strategies include:

- Temperature control: Lower temperatures (0–5°C) reduce undesired coupling by-products.

- Catalyst selection: Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in cross-reactions .

- Protecting groups: Tert-butyloxycarbonyl (Boc) or benzyl groups shield the amine during bromination .

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates. Post-reaction, quenching with aqueous NHCl removes excess reagents .

Which characterization techniques are most reliable for confirming the structure of this compound?

Level: Basic

Answer:

- NMR spectroscopy: H NMR confirms the propylamine chain (δ 1.2–1.8 ppm for CH/CH) and aromatic protons (δ 7.3–7.6 ppm for bromophenyl) .

- X-ray crystallography: Resolves stereochemistry and bond angles, especially for crystalline hydrochloride salts (e.g., SHELXL refinement) .

- Mass spectrometry: High-resolution MS (HRMS) validates molecular weight (±0.001 Da) .

How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Level: Advanced

Answer:

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Mitigation strategies:

- Multi-technique validation: Combine IR (for functional groups) and C NMR (for carbon environment).

- DFT calculations: Compare experimental X-ray bond lengths/angles with computational models (e.g., Gaussian09) .

- Variable-temperature NMR: Identifies conformational flexibility in solution .

What methodologies are used to assess the bioactivity of this compound derivatives?

Level: Advanced

Answer:

- In vitro assays: Test against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) .

- Receptor binding studies: Radioligand displacement assays (e.g., σ receptor antagonism) using H-labeled ligands .

- Structural analogs: Modify the propylamine chain or bromophenyl substituents to establish structure-activity relationships (SAR) .

What are the recommended storage conditions to ensure compound stability?

Level: Basic

Answer:

- Temperature: Store at 0–6°C in airtight containers to prevent decomposition .

- Light sensitivity: Protect from UV exposure using amber vials.

- Moisture control: Use desiccants (silica gel) for hygroscopic hydrochloride salts .

How can computational modeling predict the interactions of this compound with biological targets?

Level: Advanced

Answer:

- Molecular docking: Tools like AutoDock Vina simulate binding to protein active sites (e.g., tubulin or kinase domains) .

- MD simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.

- Pharmacophore mapping: Identify critical features (e.g., bromine’s hydrophobic role) using Schrödinger .

How should researchers handle impurity profiling during scale-up synthesis?

Level: Advanced

Answer:

- HPLC analysis: Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) .

- Limit tests: Set thresholds for by-products (e.g., ≤0.5% for unreacted intermediates) per ICH guidelines .

- Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) to remove polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.